molecular formula C18H14ClN3O3 B4509454 N-(4-chlorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(4-chlorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B4509454
M. Wt: 355.8 g/mol
InChI Key: ZUSSRYJUWOSWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a heterocyclic compound featuring a fused pyrroloquinazoline core. Its structure includes a 5-hydroxy substituent, a 1-oxo group, and a carboxamide moiety linked to a 4-chlorophenyl ring. Its synthesis likely involves cyclization and amide coupling steps, analogous to methods described for related dihydropyrroloquinazoline derivatives .

Properties

IUPAC Name

N-(4-chlorophenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c19-11-5-7-12(8-6-11)20-17(25)18-10-9-15(23)22(18)14-4-2-1-3-13(14)16(24)21-18/h1-8H,9-10H2,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSSRYJUWOSWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce reduced quinazoline derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase-1/2 (COX-1/2) and lipoxygenase-5 (LOX-5), leading to anti-inflammatory and anticancer effects . The compound may also interact with DNA and RNA, disrupting the replication process of cancer cells and viruses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydropyrroloquinazoline Derivatives

The compound shares structural similarity with 3-((Diethylamino)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (compound 6 in ), which has a diethylaminomethylene group at position 3 instead of the carboxamide. Key differences include:

  • Thermal Stability : Compound 6 decomposes at 230°C, suggesting moderate thermal stability for the dihydropyrroloquinazoline core. The hydroxy and carboxamide groups in the target compound may alter this stability .

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-carboxamides with chlorophenyl or fluorophenyl substituents. While structurally distinct from the target compound, they share critical functional groups:

  • Carboxamide Linkage: Both classes utilize carboxamide bonds, which enhance solubility and binding affinity. For example, compound 3b (5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide) exhibits a melting point of 171–172°C, comparable to the thermal behavior expected for the target compound .
  • Synthetic Yields : Pyrazole-carboxamides in show yields of 62–71%, suggesting that the target compound’s synthesis may achieve similar efficiency if optimized .

Other Heterocyclic Carboxamides

  • Pyrido-Pyrrolo-Pyrimidine Carboxamides (): Compounds like N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide feature larger fused-ring systems but retain the carboxamide group. These analogs may exhibit higher molecular weights and altered pharmacokinetic profiles compared to the target compound .
  • Imidazo[1,2-a]pyrimidine Derivatives (): Compound 3f includes an acrylamide group, highlighting the versatility of carboxamide-containing heterocycles in drug design. However, its synthesis diverges significantly, relying on nucleophilic substitutions rather than cyclization .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Melting Point (°C) Yield (%) Key Functional Groups Reference
N-(4-Chlorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide Not reported Not reported 5-hydroxy, carboxamide, 4-chlorophenyl
3-((Diethylamino)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (6) Decomposes at 230 96 (purity) Diethylaminomethylene, 1-oxo
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 68 Carboxamide, 4-cyanopyrazole
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 171–172 68 Carboxamide, dichlorophenyl

Table 2. Spectral Data Comparison

Compound Name $ ^1H $-NMR (δ, ppm) MS (ESI) [M+H]$^+$ Reference
This compound Not reported Not reported
3-((Diethylamino)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (6) 7.41–7.21 (m, aromatic), 3.45 (q, CH$_2$) Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 403.1

Key Findings and Implications

  • Structural Flexibility : The carboxamide group and chlorophenyl substituent are conserved across diverse heterocycles, suggesting their importance in target engagement .
  • Thermal Stability : The dihydropyrroloquinazoline core demonstrates moderate stability, but substituents like hydroxy groups may necessitate formulation adjustments .

Biological Activity

N-(4-chlorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

1. Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinazoline core. Its molecular formula is C15H12ClN3O2C_{15}H_{12}ClN_3O_2 with a molecular weight of approximately 305.73 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity by influencing its interaction with biological targets.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of EGFR : The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Compounds similar to N-(4-chlorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline have demonstrated the ability to inhibit EGFR autophosphorylation, leading to reduced tumor growth .
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

2.2 Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses significant activity against both gram-positive and gram-negative bacteria. The structure-activity relationship indicates that modifications to the phenyl ring can enhance antibacterial efficacy .

3. Synthesis and Structural Analysis

The synthesis of N-(4-chlorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline involves several steps:

  • Formation of the Quinazoline Core : Initial reactions focus on creating the quinazoline framework through cyclization methods.
  • Introduction of Functional Groups : Subsequent steps involve the addition of hydroxyl and carboxamide groups to enhance biological activity.
  • Purification and Characterization : The final product is purified using chromatographic techniques and characterized by NMR and mass spectrometry.

Case Study 1: Anticancer Efficacy

In a study conducted by Kumar et al., N-(4-chlorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline was tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like gefitinib .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus, showcasing its potential as a novel antimicrobial agent .

5. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities. Its ability to inhibit key pathways involved in cancer progression and its antimicrobial properties underscore its therapeutic potential.

Tables

Activity TypeMechanismReference
AnticancerEGFR Inhibition
Apoptosis Induction
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For example, coupling reactions with substituted chlorophenyl groups under basic conditions (e.g., K₂CO₃ in DMF) are common. Optimization can include systematic variation of solvent polarity, temperature (room temp vs. reflux), and stoichiometric ratios of reactants. Design of Experiments (DoE) principles, such as factorial design, can minimize trial-and-error approaches .
  • Key Parameters :

VariableRange TestedOptimal Condition
SolventDMF, DMSO, THFDMF
BaseK₂CO₃, NaHK₂CO₃ (1.2 mmol)
Temperature25–80°C25°C (room temp)

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What preliminary biological screening assays are recommended to explore its activity?

  • Methodological Answer : Start with in vitro assays:

  • Enzyme inhibition : Kinase or protease assays (e.g., IC₅₀ determination).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • ADME profiling : Microsomal stability and Caco-2 permeability assays. Prioritize targets based on structural analogs (e.g., pyrazoloquinazoline derivatives with known kinase affinity) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Screen against protein targets (e.g., EGFR kinase PDB:1M17) to prioritize substituents (e.g., chloro vs. fluoro) for synthesis.
  • MD Simulations : Assess binding stability over 100-ns trajectories. Tools like AutoDock Vina or Schrödinger Suite integrate well with experimental validation loops .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ across cell lines)?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate if discrepancies arise from assay conditions (e.g., serum concentration, incubation time) or cell-specific factors (e.g., efflux pumps).
  • Dose-Response Replication : Use ≥3 biological replicates with standardized protocols.
  • Meta-Analysis : Compare with structurally related compounds (e.g., triazolopyrimidine carboxamides) to identify trends .

Q. What strategies optimize regioselectivity in functionalizing the pyrroloquinazoline core?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution.
  • Catalytic Systems : Pd-mediated C–H activation or organocatalysts for asymmetric synthesis.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 5-hydroxy position .

Q. How can reaction engineering principles (e.g., continuous flow systems) improve scalability of the synthesis?

  • Methodological Answer : Transition from batch to continuous flow reactors to enhance heat/mass transfer. Key considerations:

  • Residence Time : Optimize via CFD modeling to prevent intermediate degradation.
  • Catalyst Immobilization : Use packed-bed reactors with heterogenized catalysts (e.g., Pd/C).
  • Process Analytical Technology (PAT) : In-line IR or HPLC monitors reaction progression .

Data Analysis & Experimental Design

Q. What statistical approaches are robust for analyzing structure-activity relationships (SAR) in derivative libraries?

  • Methodological Answer :

  • Multivariate Analysis : Partial Least Squares (PLS) regression correlates physicochemical descriptors (logP, polar surface area) with bioactivity.
  • Cluster Analysis : Group derivatives by substituent patterns to identify activity "hotspots."
  • QSAR Models : Use open-source tools like KNIME or MOE for predictive modeling .

Q. How to design a mechanistic study to elucidate the compound’s metabolic stability in hepatic models?

  • Methodological Answer :

  • In Vitro Systems : Use human liver microsomes (HLM) with NADPH cofactor. Monitor depletion via LC-MS/MS.
  • Metabolite ID : HRMS/MS fragmentation to identify hydroxylation or glucuronidation products.
  • CYP Inhibition Assays : Determine if the compound inhibits CYP3A4/2D6 using luminescent substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Reactant of Route 2
N-(4-chlorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.